molecular formula C7H8N2O2 B15296180 2-Methyl-4-nitroaniline-d3

2-Methyl-4-nitroaniline-d3

Cat. No.: B15296180
M. Wt: 155.17 g/mol
InChI Key: XTTIQGSLJBWVIV-FIBGUPNXSA-N
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Description

2-Methyl-4-nitroaniline-d3 (CAS: 1246815-44-0) is a deuterated analog of 2-methyl-4-nitroaniline (CAS: 99-52-5), where three hydrogen atoms are replaced with deuterium. Its molecular formula is C₇H₅D₃N₂O₂, with a molecular weight of 155.17 g/mol . This compound is primarily employed as a stable isotope-labeled analytical standard in environmental and biochemical research, leveraging deuterium’s negligible kinetic isotope effect for precise quantification in mass spectrometry and HPLC . The unlabeled parent compound, 2-methyl-4-nitroaniline (MNA), is notable for its nonlinear optical properties, particularly its large electro-optic effect, which has been studied for applications in photonics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Methyl-4-nitroaniline-d3 typically involves the nitration of 2-methyl-aniline (o-toluidine) followed by deuteration. The nitration process involves the reaction of o-toluidine with concentrated nitric acid, resulting in the formation of 2-Methyl-4-nitroaniline. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, often using deuterated reagents such as deuterated sulfuric acid or deuterated water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the protection of the amino group through acylation, followed by nitration using concentrated nitric acid. The nitrated product is then hydrolyzed using concentrated hydrochloric acid, and the final deuteration step is carried out using deuterated reagents .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitroaniline-d3 undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium nitrite in acidic conditions for diazotization followed by substitution with nucleophiles.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-Methyl-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 2-Methyl-4-nitrosoaniline or 2-Methyl-4-nitroaniline.

Scientific Research Applications

2-Methyl-4-nitroaniline-d3 is used extensively in scientific research due to its unique properties:

    Chemistry: Used as a tracer molecule in studies of metabolic pathways and reaction mechanisms.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Utilized in drug metabolism studies to understand the pharmacokinetics of deuterated drugs.

    Industry: Applied in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitroaniline-d3 involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.

    Pathways Involved: It can participate in redox reactions, where the nitro group is reduced to an amino group, influencing cellular processes and metabolic pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Substituted Derivatives

3-Methyl-4-nitroaniline (CAS: 611-05-2)

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol
  • Key Properties : Melting point of 136–137°C , used in organic synthesis and as a precursor for pharmaceuticals and agrochemicals .
  • Comparison: The positional isomerism (methyl at C3 vs. C2) reduces symmetry, altering electronic properties and limiting its utility in nonlinear optics compared to MNA.

4-Methoxy-5-methyl-2-nitroaniline (CAS: 55730-09-1)

  • Molecular Formula : C₈H₁₀N₂O₃
  • Molecular Weight : 182.18 g/mol
  • Key Properties : Methoxy and methyl groups enhance steric bulk and electron-donating effects, making it a bioactive intermediate in drug discovery .

N,2-Dimethyl-4-nitroaniline (CAS: 10439-77-7)

  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • Key Properties: The dimethylamino group increases solubility in organic solvents, favoring its use in synthetic chemistry as a research intermediate .

Deuterated Analogs

3-Nitroaniline-2,4,5,6-d₄ (CAS: 115044-52-5)

  • Molecular Formula : C₆D₄H₂N₂O₂
  • Molecular Weight : 142.14 g/mol
  • Key Properties : Higher deuteration (4D vs. 3D) improves isotopic labeling precision for environmental trace analysis .

Halogen-Substituted Derivatives

4-Chloro-2-fluoro-5-nitroaniline

  • Key Properties : Halogen substituents (Cl, F) enhance electronic polarization and stability, enabling applications in complex organic synthesis .

Discrepancies and Limitations

  • Contradiction in Evidence : describes 2-Methyl-4-nitroaniline-d3 as a "red azo dye," but its structure lacks the characteristic N=N group of azo compounds. This likely reflects an error in the source material, as the compound’s SMILES and molecular formula confirm it is a nitroaniline derivative .
  • Data Gaps : Melting points for several compounds (e.g., MNA) are unavailable in the provided evidence, limiting direct physical property comparisons.

References : Product Data (2005), Electro-Optic Study (1981), Kanto Reagents Catalog (2022), ChemScene Data (2025), Chongqing Chemdad (2018), GLPBIO (2017), CymitQuimica (2025).

Biological Activity

2-Methyl-4-nitroaniline-d3 is a deuterated derivative of 2-Methyl-4-nitroaniline (MNA), which serves as a crucial intermediate in the synthesis of various dyes and chemicals. The incorporation of deuterium enhances its stability and utility in biological studies, particularly in tracing metabolic pathways and pharmacokinetics. This article delves into the biological activity of this compound, including its mechanisms of action, toxicity profiles, and applications in scientific research.

  • Chemical Formula : C7H8N2O2 (deuterated)
  • CAS Number : 1246815-44-0
  • Molecular Weight : Approximately 152.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

  • Enzyme Interaction : The compound can influence enzymes involved in metabolic pathways, potentially altering their activity due to the presence of deuterium, which can affect reaction kinetics and thermodynamics.
  • Receptor Binding : Research indicates that MNA may bind to specific receptors such as PPARγ, influencing gene expression related to metabolic processes .

Hepatotoxicity Studies

A significant area of research focuses on the hepatotoxic effects of MNA. In a study involving Wistar rats, prolonged exposure to MNA resulted in:

  • Liver Dysfunction : Elevated serum biochemical markers indicating liver damage.
  • Histopathological Changes : Notable alterations in liver tissue structure were observed, alongside inflammatory responses .

The study established a benchmark dose lower limit (BMDL) of 1.503 mg/kg for male Wistar rats, highlighting the compound's potential risk to liver health.

Mutagenicity and Carcinogenic Potential

Research has shown that MNA exhibits mutagenic properties in bacterial assays, indicating a potential risk for carcinogenic effects. The presence of metabolic activation enzymes appears to enhance this mutagenicity . Additionally, chronic exposure has been linked to increased incidences of hemangioma and hemangiosarcoma in laboratory animals .

Applications in Research

This compound is utilized in various scientific applications:

  • Tracer Studies : Its deuterated form allows for precise tracking in metabolic studies, providing insights into drug metabolism and pharmacokinetics.
  • Chemical Synthesis : It serves as an intermediate in the production of dyes and other fine chemicals due to its reactive functional groups.

Comparative Analysis with Non-Deuterated Counterparts

Property2-Methyl-4-nitroanilineThis compound
StabilityLess stableMore stable due to deuterium
Metabolic TrackingLimitedEnhanced tracking capabilities
Toxicity ProfileHigher riskSimilar risks but with distinct metabolic pathways
ApplicationsDyes, pigmentsTracer studies, drug metabolism

Case Studies

  • Hepatotoxicity Assessment : A study conducted on Wistar rats over 90 days revealed significant liver damage associated with MNA exposure. The findings underscored the importance of monitoring exposure levels to mitigate health risks .
  • Mutagenicity Evaluation : In vitro studies demonstrated that MNA was mutagenic under specific conditions, reinforcing concerns regarding its use in industrial applications without adequate safety measures .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methyl-4-nitroaniline-d3, and how does deuterium incorporation affect reaction conditions?

  • Methodology : Synthesis typically involves nitration of deuterated precursors followed by reduction. For example, nitration of 2-methylaniline-d3 with nitric acid under controlled temperature (0–5°C) yields intermediate nitro derivatives, which are reduced using deuterated reducing agents (e.g., SnCl₂ in DCl/D₂O) to retain isotopic integrity.
  • Key Considerations : Deuterium labeling alters reaction kinetics due to isotope effects; reaction times may increase by 10–15% compared to non-deuterated analogs. Ensure anhydrous conditions to avoid proton exchange .

Q. How can researchers confirm isotopic purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare 1H^1H-NMR spectra with non-deuterated analogs; deuterium incorporation reduces proton signals at specific positions (e.g., methyl-d3 groups show no 1H^1H peaks).
  • Mass Spectrometry (MS) : High-resolution MS detects molecular ion clusters (e.g., [M+H]⁺ at m/z 155.15 for non-deuterated vs. m/z 158.18 for deuterated forms).
  • Isotopic Ratio Analysis : Use isotope-ratio mass spectrometry (IRMS) to verify ≥99 atom% deuterium .

Q. What are the primary applications of this compound in analytical chemistry?

  • Internal Standards : Used in environmental analysis (e.g., explosives detection via LC-MS) due to its stability and distinct isotopic signature.
  • Tracer Studies : Deuterated methyl groups enable tracking of metabolic or degradation pathways in isotopic labeling experiments .

Advanced Research Questions

Q. How do deuterium substitutions influence the nonlinear optical (NLO) properties of this compound compared to its non-deuterated form?

  • Mechanistic Insight : Deuteriation reduces vibrational modes in the methyl group, altering hyperpolarizability (β\beta) and second-harmonic generation (SHG) efficiency. For example, MNA (non-deuterated) exhibits SHG coefficients of ~20 pm/V, while deuterated analogs show a 5–8% increase due to reduced electron-phonon coupling .
  • Experimental Design : Use Z-scan or Maker fringe techniques to quantify NLO response. Polar crystal orientations (e.g., monoclinic P2₁) maximize electro-optic phase retardation .

Q. How should researchers resolve contradictions in isotopic purity data between NMR and MS results?

  • Case Example : Discrepancies may arise from proton exchange during sample preparation (e.g., residual H₂O in NMR solvents).
  • Resolution Strategy :

Validate solvent dryness (e.g., use deuterated solvents stored over molecular sieves).

Cross-check with alternative techniques (e.g., FTIR for C-D stretching bands at ~2100 cm⁻¹).

Perform kinetic isotope effect (KIE) studies to rule out synthesis-side reactions .

Q. What are the challenges in using this compound as a probe for solvent effects in photophysical studies?

  • Key Challenges :

  • Solvent deuteration (e.g., D₂O vs. H₂O) can perturb excited-state dynamics via hydrogen bonding.
  • Deuteration shifts UV-Vis absorption maxima by 2–3 nm, requiring recalibration of spectral baselines.
    • Methodology : Use time-resolved fluorescence spectroscopy with deuterated solvents (e.g., acetonitrile-d3) to isolate solute-solvent interactions .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

155.17 g/mol

IUPAC Name

4-nitro-2-(trideuteriomethyl)aniline

InChI

InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3/i1D3

InChI Key

XTTIQGSLJBWVIV-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C=CC(=C1)[N+](=O)[O-])N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N

Origin of Product

United States

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